N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring fused to a phenyl group, and a dimethoxybenzamide moiety
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their structural similarity to purine nucleotides . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
It is known that imidazole derivatives can have various effects at the molecular and cellular level due to their broad range of biological activities .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some benzimidazole derivatives have been found to inhibit the growth of certain cell lines
Molecular Mechanism
Some benzimidazole derivatives have been found to interact with cyclin-dependent kinase-8 , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its interactions with various biomolecules are explored to understand its mechanism of action.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline
Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide stands out due to its specific structural features, such as the presence of the dimethoxybenzamide group. This group can impart unique chemical and biological properties compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDPHQRQRBJNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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